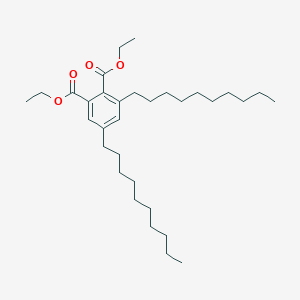![molecular formula C22H28OSi B12582549 tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane CAS No. 645386-38-5](/img/structure/B12582549.png)
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, a diphenylsilane moiety, and a 3-methylpenta-2,4-dien-1-yl ether linkage. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl alcohol, diphenylsilane, and 3-methylpenta-2,4-dien-1-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of diphenylsilane.
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the coupling reaction between the alcohol and the silane.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride to produce silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as halides or alkoxides replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted silanes with various functional groups.
科学的研究の応用
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane involves its interaction with molecular targets through its silicon center. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
tert-Butyldimethylsiloxyacetaldehyde: Similar in structure but contains an acetaldehyde group instead of the 3-methylpenta-2,4-dien-1-yl ether linkage.
tert-Butyl((4-butylocta-2,3-dien-1-yl)oxy)dimethylsilane: Contains a different alkyl group attached to the silicon center.
Uniqueness
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane is unique due to its combination of a tert-butyl group, a diphenylsilane moiety, and a 3-methylpenta-2,4-dien-1-yl ether linkage. This unique structure imparts specific reactivity and stability, making it valuable in various chemical applications.
特性
CAS番号 |
645386-38-5 |
|---|---|
分子式 |
C22H28OSi |
分子量 |
336.5 g/mol |
IUPAC名 |
tert-butyl-(3-methylpenta-2,4-dienoxy)-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-6-19(2)17-18-23-24(22(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h6-17H,1,18H2,2-5H3 |
InChIキー |
PFGVEOXZEQDDRF-UHFFFAOYSA-N |
正規SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)


![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)


![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
